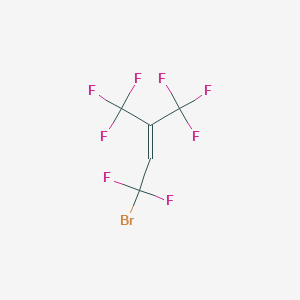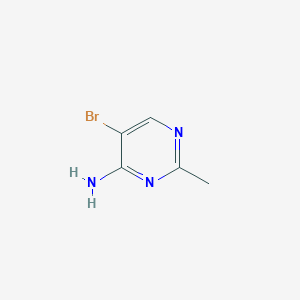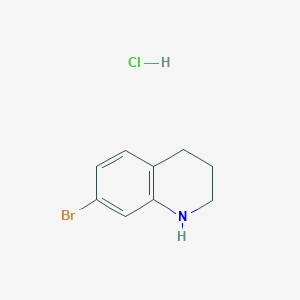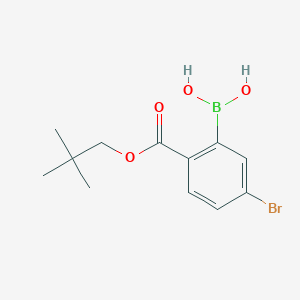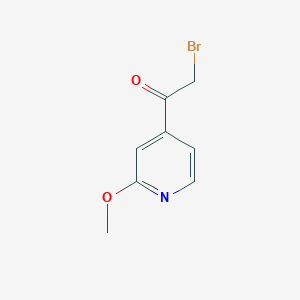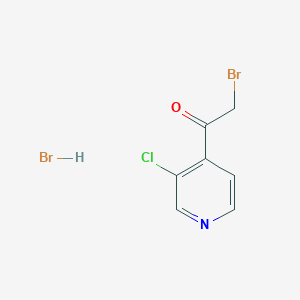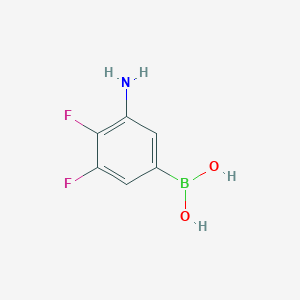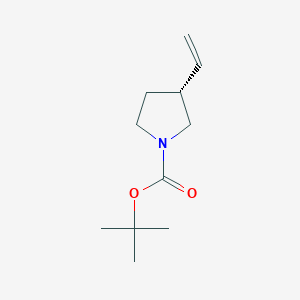
(R)-tert-Butyl-3-Vinylpyrrolidin-1-carboxylat
Übersicht
Beschreibung
“®-tert-Butyl 3-vinylpyrrolidine-1-carboxylate” is a chemical compound that belongs to the class of pyrrolidines. It has a molecular formula of C11H19NO2 . It is a white crystalline solid with an average mass of 197.274 Da and a monoisotopic mass of 197.141586 Da .
Synthesis Analysis
The synthesis of “®-tert-Butyl 3-vinylpyrrolidine-1-carboxylate” involves intermediacy of one or more compounds . The exact process is detailed in various patents .Molecular Structure Analysis
The molecular structure of “®-tert-Butyl 3-vinylpyrrolidine-1-carboxylate” is defined by its molecular formula, C11H19NO2 . Further details about its structure can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving “®-tert-Butyl 3-vinylpyrrolidine-1-carboxylate” are complex and involve multiple intermediates . More information can be found in the referenced patents .Physical and Chemical Properties Analysis
“®-tert-Butyl 3-vinylpyrrolidine-1-carboxylate” is a white crystalline solid. It has a molecular weight of 197.28 . More detailed physical and chemical properties can be found in the referenced resources .Wissenschaftliche Forschungsanwendungen
- Pyrrolidin-Derivate, einschließlich (R)-tert-Butyl-3-Vinylpyrrolidin-1-carboxylat, dienen als effektive Organokatalysatoren in asymmetrischen Reaktionen. Sie können verschiedene Transformationen fördern, wie Michael-Additionen, Aldol-Reaktionen und Mannich-Reaktionen. Das chirale Zentrum im Pyrrolidinring trägt zur Enantioselektivität bei, was es wertvoll für die Synthese komplexer Moleküle macht .
- Die Vinylgruppe in dieser Verbindung ermöglicht es ihr, an nucleophilen Additionen teilzunehmen. Forscher verwenden sie als Baustein für den Aufbau komplexerer Moleküle. Zum Beispiel kann sie mit Aldehyden oder Ketonen reagieren, um β-Aminosäuren oder verwandte Derivate zu bilden .
- Chirale Liganden spielen eine entscheidende Rolle in der asymmetrischen Katalyse. Durch Modifizieren der Vinylpyrrolidin-Einheit können Wissenschaftler Liganden erzeugen, die die Enantioselektivität von metallkatalysierten Reaktionen verbessern. Diese Liganden finden Anwendung in verschiedenen Transformationen, wie Hydrierungen und Kreuzkupplungsreaktionen .
- Vinylpyrrolidin-Derivate werden in Polymerisationsreaktionen eingesetzt. Sie können als Monomere für die Synthese funktioneller Polymere dienen. Forscher untersuchen ihr Potenzial in Medikamenten-Abgabesystemen, responsiven Materialien und anderen Anwendungen .
- Das Pyrrolidin-Gerüst ist in mehreren bioaktiven Verbindungen vorhanden. Forscher untersuchen die biologischen Eigenschaften von Vinylpyrrolidin-Derivaten mit dem Ziel, neue Medikamente zu entwickeln. Diese Verbindungen können antivirale, antibakterielle oder Antitumoraktivitäten aufweisen .
- Vinylpyrrolidin-basierte chirale Hilfsstoffe unterstützen die asymmetrische Synthese. Sie ermöglichen die Herstellung enantiomerenreiner Verbindungen durch Kontrolle der Stereochemie während Reaktionen. Chemiker verwenden sie in der Synthese von Naturprodukten und pharmazeutischen Zwischenprodukten .
- Vinylpyrrolidin-Derivate können an Cycloadditionsreaktionen teilnehmen. Beispielsweise können sie [2+2+2]-Cycloadditionen mit anderen ungesättigten Verbindungen eingehen, was zur Bildung komplexer cyclischer Strukturen führt .
- Forscher untersuchen Vinylpyrrolidin-haltige Verbindungen auf ihr Potenzial in funktionellen Materialien. Diese Materialien könnten Anwendungen in Sensoren, Optoelektronik und Katalyse finden .
Organokatalyse
Nucleophile Additionen
Synthese chiraler Liganden
Polymerchemie
Medizinische Chemie
Chirale Hilfsstoffe
Cycloadditionsreaktionen
Funktionelle Materialien
Zusammenfassend bietet This compound eine vielseitige Plattform für diverse wissenschaftliche Untersuchungen, die sich über organische Synthese, Katalyse und Materialwissenschaften erstrecken. Seine einzigartigen strukturellen Merkmale machen es zu einem faszinierenden Molekül für Forscher in verschiedenen Disziplinen
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-ethenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWBHQLFAKSRML-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673132 | |
| Record name | tert-Butyl (3R)-3-ethenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228312-14-8 | |
| Record name | tert-Butyl (3R)-3-ethenylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
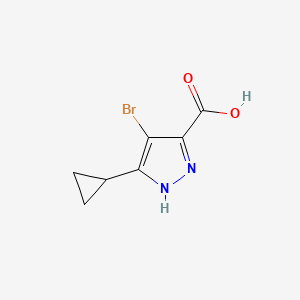
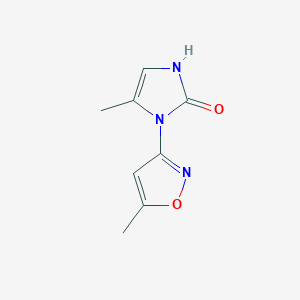
![3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride](/img/structure/B1522156.png)
